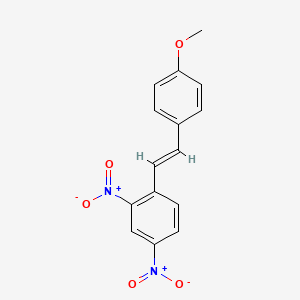

2,4-Dinitro-4'-methoxystilbene

Description

Structure

3D Structure

Properties

CAS No. |

22396-03-8 |

|---|---|

Molecular Formula |

C15H12N2O5 |

Molecular Weight |

300.27 g/mol |

IUPAC Name |

1-[(E)-2-(4-methoxyphenyl)ethenyl]-2,4-dinitrobenzene |

InChI |

InChI=1S/C15H12N2O5/c1-22-14-8-3-11(4-9-14)2-5-12-6-7-13(16(18)19)10-15(12)17(20)21/h2-10H,1H3/b5-2+ |

InChI Key |

ZZFDGUCCHZJOQB-GORDUTHDSA-N |

SMILES |

COC1=CC=C(C=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Other CAS No. |

22396-03-8 |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations Involving 2,4 Dinitro 4 Methoxystilbene

Photochemical Isomerization Dynamics of Dinitrostilbenes

The photochemical behavior of stilbene (B7821643) and its derivatives is a cornerstone of photochemistry, characterized by the reversible conversion between its cis (Z) and trans (E) isomers upon absorption of light. In the case of dinitrostilbenes such as 2,4-Dinitro-4'-methoxystilbene, the presence of strong electron-withdrawing nitro groups and an electron-donating methoxy (B1213986) group introduces significant complexity to the isomerization dynamics.

The photoisomerization of 4-nitrostilbene (B156276) derivatives, including 4-nitro-4'-methoxystilbene (a related compound), proceeds through distinct pathways involving both the lowest excited singlet (S₁) and triplet (T₁) states. capes.gov.br Upon photoexcitation, the trans isomer typically isomerizes to the cis form predominantly via a triplet state intermediate. capes.gov.br Conversely, the cis to trans isomerization can occur from both the excited singlet and triplet states. capes.gov.br

The general mechanism involves the following key steps:

Excitation : The ground state molecule (¹t or ¹c) absorbs a photon, promoting it to an excited singlet state (¹t* or ¹c*).

Intersystem Crossing (ISC) : The excited singlet state can undergo intersystem crossing to the corresponding triplet state (³t* or ³c*). For nitrostilbenes, the quantum yields for intersystem crossing from both the trans and cis singlet configurations are generally high. capes.gov.br

Twisting and Deactivation : From the excited singlet or triplet state, the molecule undergoes rotation around the central ethylenic double bond towards a perpendicular, twisted geometry (¹p* or ³p). This twisted intermediate is a key point on the potential energy surface from which the molecule deactivates back to the ground state, partitioning between the trans and cis isomers. capes.gov.br The triplet state of the trans isomer (³t) is often in thermal equilibrium with the twisted triplet state (³p*). capes.gov.br

Kinetic analysis suggests that for 4-nitrostilbenes, there is no significant involvement of excited states of 4a,4b-dihydrophenanthrene (B14708593) (DHP) intermediates in the cis-trans isomerization process, which can be a competing reaction pathway for some stilbene derivatives. capes.gov.brresearchgate.net

The electronic nature of the substituents dramatically influences the photophysical and photochemical properties of the stilbene core. The nitro groups (at positions 2 and 4) are strong electron-withdrawing groups, while the methoxy group (at 4') is a strong electron-donating group. This "push-pull" configuration leads to a significant intramolecular charge transfer (ICT) character in the excited state.

This ICT character has several consequences:

Red-Shifted Absorption : The push-pull substitution pattern lowers the energy gap between the ground and excited states, resulting in absorption at longer wavelengths compared to unsubstituted stilbene.

High Intersystem Crossing Yields : The nitro groups are known to enhance the rate of intersystem crossing (S₁ → T₁) due to the heavy-atom effect and the mixing of n,π* and π,π* states. Quantum yields for ISC (Φ_isc_) in 4-nitrostilbene and 4,4'-dinitrostilbene (B1234727) are substantial, ranging from 0.45 to 0.86. capes.gov.br The presence of the electron-donating methoxy group in polar solvents can, however, reduce the ISC yield. capes.gov.br

Triplet State Reactivity : The triplet state is a key intermediate in the trans → cis isomerization of nitrostilbenes. capes.gov.br For a related compound, trans-4-hydroxy-4'-nitrostilbene, the triplet state is substantially populated in nonpolar solvents but less so in polar solvents. researchgate.net The triplet yield for trans-4-hydroxy-2',4'-dinitrostilbene is significantly smaller. researchgate.net

The solvent environment plays a critical role in the photoreactivity of push-pull stilbenes like this compound due to the significant change in dipole moment upon excitation.

Stabilization of Excited States : Polar solvents can stabilize the charge-transfer character of the excited state, which can alter the energy barriers and deactivation pathways. For instance, in the case of trans-4-hydroxy-4'-nitrostilbene, the major photoprocess is trans → cis isomerization, with a quantum yield (Φ_t→c_) of 0.45 in benzene (B151609), which decreases in more polar media. researchgate.net

The table below illustrates the effect of solvent polarity on the quantum yields of photoisomerization and intersystem crossing for the related compound 4-Nitro-4'-methoxystilbene.

| Solvent | Polarity | Φt→c | Φc→t | Φt isc | Φc isc |

|---|---|---|---|---|---|

| Methylcyclohexane | Nonpolar | 0.25 | 0.37 | 0.61 | 0.50 |

| Benzene | Nonpolar | 0.22 | 0.38 | 0.62 | 0.48 |

| Dichloromethane | Polar | 0.03 | 0.48 | 0.14 | 0.45 |

| Acetonitrile | Polar | 0.01 | 0.47 | 0.04 | 0.48 |

Data sourced from studies on 4-Nitro-4'-methoxystilbene and is presented here as illustrative of the expected trends for structurally similar dinitrostilbenes. capes.gov.br

Reduction Mechanisms of Nitro Groups in Stilbene Derivatives

The nitro groups on the this compound molecule are susceptible to reduction, a transformation that is fundamental in organic synthesis and biochemistry. The reduction can proceed through various pathways, yielding a range of products including nitroso, hydroxylamino, and ultimately, amino derivatives. nih.govwikipedia.org

The initial step in the reduction of many nitroaromatic compounds is a single-electron transfer (SET) to the nitro group, forming a nitro radical anion. nih.govnih.govlibretexts.org This process can be initiated by chemical reductants, electrochemical methods, or enzymatic systems. nih.govwikipedia.orgnih.gov

The formation of the radical anion is a critical step, as this intermediate is highly reactive. nih.gov The unpaired electron is typically delocalized over the π-system of the aromatic rings and the nitro group. nih.gov For dinitro compounds, the electron-withdrawing nature of the second nitro group makes the molecule more electrophilic and thus more susceptible to this initial reduction step compared to mononitro derivatives. researchgate.net

The stability and subsequent reactions of the radical anion are influenced by the reaction conditions. In the presence of a proton source, the radical anion can be protonated, leading to further reduction steps. Flavoenzymes, for example, can reduce nitroaromatics via a single-electron pathway, where the rate of reaction often correlates with the reduction potential of the nitro compound. nih.gov

Both enzymatic and catalytic methods are widely employed for the reduction of nitro groups.

Enzymatic Reduction : Flavin-dependent nitroreductases (NRs) are a class of enzymes capable of reducing a wide array of nitroaromatic compounds. researchgate.netgoogle.com These enzymes typically use NADH or NADPH as a source of reducing equivalents. nih.govresearchgate.net The reduction can proceed stepwise through nitroso and hydroxylamine (B1172632) intermediates to the final amine. google.com However, the accumulation of the reactive hydroxylamine intermediate is common and can sometimes lead to side reactions. google.com The reduction of nitro groups can also be mediated by other enzyme systems, such as NADPH:cytochrome P-450 reductase, which often operates via a single-electron transfer mechanism. nih.gov Photoenzymatic systems, which use light to drive the enzymatic reduction, have also been developed for the selective synthesis of amino, azoxy, and azo compounds from nitroarenes. rug.nl

Catalytic Reduction : Heterogeneous catalysis, particularly using hydrogen gas with a metal catalyst, is a common industrial method for nitro group reduction. wikipedia.orggoogle.com

Different catalytic systems offer varying degrees of selectivity.

Catalytic Hydrogenation : Metals like palladium (Pd), platinum (Pt), or nickel (Ni) supported on carbon (e.g., Pd/C) are highly effective for the complete reduction of nitro groups to amines using H₂ gas. wikipedia.orggoogle.com

Transfer Hydrogenation : Reagents like hydrazine (B178648) or sodium borohydride (B1222165) (NaBH₄) can be used as a hydrogen source in the presence of a catalyst. wikipedia.orgnih.gov

Selective Reduction : In dinitro compounds, achieving selective reduction of one nitro group while leaving the other intact is a significant challenge. The choice of reagent and reaction conditions is crucial. For example, in 2,4-dinitrotoluene (B133949), reduction with alkaline sulfides preferentially reduces the 4-nitro group, whereas reduction with acid stannous chloride favors the 2-nitro group. stackexchange.com This selectivity is governed by the electronic effects (inductive and resonance) of other substituents on the ring, which influence the electrophilicity of each nitro group. researchgate.netstackexchange.com

The table below summarizes various methods for the reduction of aromatic nitro compounds.

| Method | Reagent/Catalyst | Typical Product | Key Features |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | Amine | High efficiency, widely used industrially. wikipedia.orggoogle.com |

| Metal Reduction (Acidic) | Fe/HCl, Sn/HCl, SnCl₂/HCl | Amine | Classic method, often used in laboratory synthesis. wikipedia.orgstackexchange.com |

| Sulfide Reduction | Na₂S, (NH₄)₂S, NaHS | Amine | Can allow for selective reduction in dinitro compounds. researchgate.net |

| Transfer Hydrogenation | NaBH₄/Pd-C, Hydrazine/Raney Ni | Amine/Hydroxylamine | Milder conditions than high-pressure hydrogenation. wikipedia.orgnih.gov |

| Enzymatic Reduction | Nitroreductases (e.g., from E. coli) + NADPH | Amine/Hydroxylamine | High selectivity, operates under mild aqueous conditions. nih.govresearchgate.net |

Analysis of Electron Affinity and Redox Potentials in Nitroaromatics

The presence of multiple nitro groups on an aromatic framework significantly influences the molecule's electron affinity and redox behavior. In nitroaromatic compounds, the nitro group acts as a strong electron-withdrawing group, which facilitates the acceptance of electrons. This property is central to their electrochemical characteristics.

The redox potential of nitrostilbene derivatives is a key parameter in understanding their electronic properties. Electrochemical studies, such as cyclic voltammetry and polarography, on a series of stilbene derivatives with electron-donating groups (like alkoxy groups) at one end and an electron-withdrawing nitro group at the other, have demonstrated a pronounced "push-pull" effect. researchgate.net This electronic communication across the conjugated π-system of the stilbene backbone affects the reduction potential of the nitro group. The ease of reduction of the nitro group can, therefore, serve as a probe to gauge the extent of intramolecular electronic interactions. researchgate.net

In a typical cyclic voltammogram of a nitrostilbene derivative in a mixed media of DMF and citrate (B86180) buffer, the reduction of the nitro group is observed. researchgate.net The potential at which this reduction occurs is sensitive to the pH of the medium, indicating the involvement of protonation steps in the electrochemical process. researchgate.net Generally, protonated species are more easily reduced than their non-protonated counterparts. researchgate.net

The following table summarizes the general effect of substituents on the redox potentials of nitroaromatic compounds based on cyclic voltammetry data for related structures.

| Compound Class | Substituent Effect | Impact on Redox Potential |

| Nitroaromatics | Electron-donating groups (e.g., -OCH3) | Makes reduction more difficult (shifts potential to more negative values) |

| Nitroaromatics | Electron-withdrawing groups (e.g., -NO2) | Makes reduction easier (shifts potential to more positive values) |

This table is a generalized representation based on established principles of physical organic chemistry.

Reactivity Studies of the Stilbene Double Bond in a Nitroaromatic Context

The carbon-carbon double bond in stilbene derivatives is a key site for chemical reactions. Its reactivity is significantly modulated by the nature of the substituents on the aromatic rings. In the case of this compound, the molecule possesses a "push-pull" electronic structure, with the electron-donating methoxy group "pushing" electron density through the conjugated system and the dinitro-substituted ring "pulling" electron density.

This electronic polarization affects the reactivity of the double bond. For instance, the double bond in stilbenes is known to participate in quenching singlet oxygen, with the efficiency of this process being dependent on the electronic nature of the substituents. nih.gov Studies on resveratrol (B1683913) and its analogs have shown that the carbon-carbon double bond is a characteristic functional group involved in this quenching mechanism, often through [2+2] and [4+2] cycloaddition reactions. nih.gov The presence of electron-donating groups generally enhances this reactivity. nih.gov

Furthermore, the push-pull nature of molecules like this compound can influence their isomerization behavior. For some push-pull stiff-stilbenes, E-Z isomerization can be induced by visible light, and this process can be gated by protonation of the donor group. nih.gov Acid-catalyzed isomerization of the double bond is also a known reaction for stilbenes, which is thought to proceed through a carbenium ion intermediate formed by protonation of the double bond. nih.gov The electronic substituents play a crucial role in stabilizing or destabilizing such intermediates, thereby affecting the reaction rate.

The following table provides a qualitative overview of the expected reactivity of the stilbene double bond in this compound based on general principles of organic chemistry.

| Reaction Type | Expected Reactivity of the Double Bond | Influence of Substituents |

| Electrophilic Addition | Deactivated | The electron-withdrawing dinitrophenyl group reduces the nucleophilicity of the double bond. |

| Nucleophilic Addition | Activated | The electron-withdrawing dinitrophenyl group polarizes the double bond, making it more susceptible to attack by nucleophiles. |

| Cycloaddition Reactions | Influenced by push-pull nature | The polarized nature of the double bond can affect the regioselectivity and stereoselectivity of cycloaddition reactions. |

| Oxidation | Susceptible | The double bond can be cleaved or modified by oxidizing agents. |

Nucleophilic Aromatic Substitution on Dinitrostilbenes

Aromatic rings that are activated by strong electron-withdrawing groups, such as nitro groups, are susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgnih.gov The presence of two nitro groups on one of the phenyl rings of this compound makes this ring highly electron-deficient and thus a prime target for nucleophilic attack.

The generally accepted mechanism for SNAr reactions is an addition-elimination process that involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The stability of this intermediate is crucial for the reaction to proceed. Electron-withdrawing groups at the ortho and para positions to the leaving group are particularly effective at stabilizing the negative charge of the Meisenheimer complex through resonance. libretexts.org

In the case of this compound, a suitable leaving group on the dinitrophenyl ring would be readily displaced by a nucleophile. The reaction of 2,4-dinitrobenzene derivatives with various nucleophiles has been extensively studied. For example, 1-chloro-2,4-dinitrobenzene (B32670) reacts with hydrazine, where the rate-determining step can be either the formation of the intermediate or the departure of the leaving group, depending on the solvent. semanticscholar.orgresearchgate.net

The regioselectivity of nucleophilic attack on the dinitrophenyl ring is directed by the positions of the nitro groups. Both the ortho and para positions to a leaving group are activated. In a 2,4-dinitrophenyl system, a leaving group at position 1 would be activated by both the nitro group at position 2 (ortho) and the nitro group at position 4 (para).

The following table summarizes the key aspects of nucleophilic aromatic substitution in the context of dinitrostilbenes.

| Feature | Description |

| Reaction | Nucleophilic Aromatic Substitution (SNAr) |

| Substrate Requirement | Aromatic ring activated by strong electron-withdrawing groups (e.g., -NO2) and containing a good leaving group. |

| Mechanism | Addition-Elimination, proceeding through a Meisenheimer complex intermediate. libretexts.orgnih.gov |

| Role of Nitro Groups | Stabilize the negatively charged intermediate through resonance, particularly when positioned ortho or para to the leaving group. libretexts.org |

| Regioselectivity | Nucleophilic attack is favored at positions ortho and para to the electron-withdrawing groups. |

Advanced Spectroscopic and Structural Characterization Studies

X-ray Crystallography for Elucidating Molecular Conformation and Crystal Packing

While a specific single-crystal X-ray diffraction study for 2,4-Dinitro-4'-methoxystilbene is not widely documented, its molecular conformation and crystal packing can be inferred from analyses of structurally similar compounds, such as other stilbene (B7821643) derivatives and dinitrophenyl compounds.

The molecule is expected to adopt the more thermodynamically stable (E)- or trans-configuration across the central carbon-carbon double bond, which minimizes steric hindrance between the two aromatic rings. The extended π-conjugated system would favor a high degree of planarity. However, minor twisting of the phenyl rings with respect to the vinyl bridge may occur. Furthermore, the nitro groups on the 2,4-dinitrophenyl moiety are often observed to be slightly twisted out of the plane of the benzene (B151609) ring to which they are attached.

In the solid state, the crystal packing is likely to be governed by a combination of intermolecular forces. These include π-π stacking interactions between the electron-deficient dinitrophenyl ring of one molecule and the electron-rich methoxyphenyl ring of a neighboring molecule. Additionally, weak C-H···O hydrogen bonds involving the nitro and methoxy (B1213986) oxygen atoms are expected to play a significant role in stabilizing the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of this compound by providing information on the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals for the aromatic, vinylic, and methoxy protons. The two vinylic protons of the trans-stilbene (B89595) bridge would appear as two distinct doublets with a large coupling constant (J) of approximately 15-16 Hz. The aromatic region would display complex patterns corresponding to the protons on the two different phenyl rings. The 4'-methoxyphenyl ring protons would likely appear as two doublets in the range of δ 6.9-7.5 ppm. The protons on the 2,4-dinitrophenyl ring would be significantly downfield-shifted due to the strong electron-withdrawing effect of the nitro groups, appearing in the range of δ 7.8-8.7 ppm. A sharp singlet corresponding to the three protons of the methoxy group would be observed around δ 3.8-3.9 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would corroborate the structure, showing signals for all 15 carbon atoms in their unique electronic environments. The carbons attached to the nitro groups (C-2 and C-4) would be the most deshielded. The methoxy carbon would appear at approximately δ 55 ppm.

| Predicted ¹H NMR Spectral Data | Predicted ¹³C NMR Spectral Data | ||

|---|---|---|---|

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| ~8.7 (d) | Ar-H (H-3) | ~160 | Ar-C (C-4') |

| ~8.4 (dd) | Ar-H (H-5) | ~148 | Ar-C (C-2, C-4) |

| ~7.8 (d) | Ar-H (H-6) | ~145 | Ar-C (C-1) |

| ~7.5 (d) | Ar-H (H-2', H-6') | ~135 | Vinylic CH |

| ~7.3 (d, J ≈ 16 Hz) | Vinylic CH | ~129 | Ar-C (C-1') |

| ~7.1 (d, J ≈ 16 Hz) | Vinylic CH | ~128 | Ar-C (C-2', C-6') |

| ~6.9 (d) | Ar-H (H-3', H-5') | ~125 | Vinylic CH |

| ~3.9 (s) | -OCH₃ | ~121 | Ar-C (C-6) |

| ~118 | Ar-C (C-5) | ||

| ~114 | Ar-C (C-3', C-5') | ||

| ~112 | Ar-C (C-3) | ||

| ~55.5 | -OCH₃ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups and characterizing the bonding within the this compound molecule.

The IR spectrum is expected to be dominated by strong absorption bands corresponding to the nitro groups. The asymmetric (ν_as) and symmetric (ν_s) stretching vibrations of the C-NO₂ bonds typically appear as two intense bands. Other key vibrations include the C=C stretching of the vinylic group, C-O stretching of the methoxy ether linkage, and various aromatic C=C and C-H vibrations. The trans-configuration of the stilbene unit gives rise to a characteristic out-of-plane C-H bending vibration around 960-970 cm⁻¹. nist.gov

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic/Vinylic |

| 3000-2840 | C-H Stretch | -OCH₃ |

| ~1630 | C=C Stretch | Vinylic |

| 1600-1450 | C=C Stretch | Aromatic |

| 1540-1520 | Asymmetric NO₂ Stretch | Nitro |

| 1350-1330 | Symmetric NO₂ Stretch | Nitro |

| ~1250 | Asymmetric C-O-C Stretch | Aryl Ether |

| ~1030 | Symmetric C-O-C Stretch | Aryl Ether |

| ~965 | C-H Out-of-Plane Bend | Trans-Vinylic |

| ~840 | NO₂ Bend | Nitro |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Processes

Electronic spectroscopy provides critical information about the conjugated π-electron system and the photophysical behavior of the molecule.

UV-Visible Spectroscopy: this compound possesses an extended conjugated system with an electron-donating group (EDG) (-OCH₃) at one end and strong electron-withdrawing groups (EWG) (-NO₂) at the other. This "push-pull" electronic structure is expected to cause a significant bathochromic (red) shift in its main absorption band compared to unsubstituted stilbene. The primary absorption (λ_max), corresponding to a π-π* electronic transition, is predicted to lie in the near-UV or even the visible region of the spectrum, likely between 350 and 400 nm. researchgate.netnsf.gov

Fluorescence Spectroscopy: While many stilbene derivatives are known to be fluorescent, the presence of nitro groups often leads to efficient fluorescence quenching through non-radiative decay pathways, such as intersystem crossing. Therefore, this compound is expected to exhibit very weak or no fluorescence in solution. Any potential emission would be highly dependent on solvent polarity due to the charge-transfer character of its excited state.

Mass Spectrometry Techniques for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used for the precise determination of the molecular weight and for analyzing the fragmentation patterns to confirm the molecular structure.

The chemical formula for this compound is C₁₅H₁₂N₂O₅. High-resolution mass spectrometry (HRMS) would confirm its exact mass, which is calculated to be 288.0746 g/mol .

Under electron ionization (EI), the molecule is expected to produce a distinct molecular ion peak (M⁺˙) at m/z 288. The fragmentation pattern would likely involve characteristic losses of the nitro and methoxy groups. Plausible fragmentation pathways include the loss of a nitro group (-NO₂, 46 Da), the loss of a methoxy radical (·OCH₃, 31 Da), or the loss of a methyl radical (·CH₃, 15 Da) from the methoxy group. Cleavage of the vinylic bridge can also occur, leading to fragment ions corresponding to the dinitrophenyl and methoxyphenyl moieties. nist.gov

| m/z | Plausible Fragment Identity | Fragment Lost |

|---|---|---|

| 288 | [M]⁺˙ (Molecular Ion) | - |

| 273 | [M - CH₃]⁺ | ·CH₃ |

| 258 | [M - NO]⁺˙ | ·NO |

| 242 | [M - NO₂]⁺ | ·NO₂ |

| 165 | [C₁₀H₇N₂O₂]⁺ | ·C₅H₅O₃ |

| 134 | [C₈H₈O]⁺˙ (4-methoxystyrene ion) | ·C₇H₄N₂O₄ |

| 121 | [C₇H₅O]⁺ (tropylium-type ion) | ·CH₃, ·NO₂, ·NO₂ |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These methods provide insights into electron distribution, orbital energies, and molecular reactivity.

Density Functional Theory (DFT) Applications to Dinitrostilbenes

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for investigating the electronic structure of molecules like dinitrostilbenes. mpg.dewikipedia.org DFT methods are based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, which is a function of only three spatial coordinates, making it computationally more tractable than wave-function-based methods. scispace.comsemanticscholar.org

For dinitrostilbene (B14013056) systems, DFT calculations are applied to:

Determine Ground-State Geometry: By finding the minimum energy conformation, DFT provides precise bond lengths, bond angles, and dihedral angles.

Analyze Electron Distribution: Calculations yield the electron density map, which visualizes how electrons are distributed across the molecule. This is crucial for understanding chemical bonding and reactivity. The molecular electrostatic potential (MEP) map, another output of DFT, identifies regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic or nucleophilic attack.

Calculate Molecular Orbital Energies: DFT is used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive and can be more easily excited.

These calculations are foundational for further theoretical investigations, including the study of excited states and reaction mechanisms. researchgate.net

Ab Initio Methods for Investigating Energy Profiles and Reaction Pathways

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. These methods are crucial for mapping the potential energy surface (PES) of a chemical reaction, providing a detailed understanding of its mechanism. nih.gov

For a compound like 2,4-Dinitro-4'-methoxystilbene, ab initio calculations can be employed to investigate the energy profiles of its synthetic pathways, such as the Wittig or Perkin reactions. nih.gov The process involves:

Geometry Optimization: Calculating the minimum-energy structures of the reactants, products, and any intermediates.

Transition State (TS) Search: Locating the saddle point on the PES that connects reactants to products. This TS structure represents the highest energy barrier that must be overcome for the reaction to proceed.

Frequency Calculation: This step confirms the nature of the stationary points. Reactants and products have all real (positive) vibrational frequencies, while a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Detailed Conformational Analysis and Steric Hindrance Effects

The three-dimensional shape, or conformation, of a stilbene (B7821643) derivative is critical to its properties. The degree of planarity between the two aromatic rings and the central ethylenic bridge influences the extent of π-electron conjugation, which in turn affects its electronic and optical properties.

In this compound, significant steric hindrance is introduced by the nitro group at the ortho-position (C2). This bulky group interacts with the hydrogen atom on the ethylenic bridge, forcing a deviation from planarity. X-ray crystallography studies have provided precise measurements of the molecular geometry, revealing the extent of this steric strain.

The steric interaction causes the 2,4-dinitrophenyl ring to twist out of the plane of the C=C double bond. Furthermore, the ortho-nitro group itself is forced to rotate significantly out of the plane of the aromatic ring to which it is attached. This rotation disrupts the π-conjugation between the nitro group and the ring, which can influence its electron-withdrawing capability. In contrast, the 4-nitro group, lacking an adjacent ortho substituent, remains nearly coplanar with the aromatic ring.

Below is a table of selected torsion angles from X-ray crystallography data that quantify these distortions.

| Torsion Angle | Description | Value (°) |

| C2:C1:C7:C8 | Twist of dinitrophenyl ring relative to the double bond | -179.2 |

| C6:C1:C7:C8 | Twist of dinitrophenyl ring relative to the double bond | 3.6 |

| O1:N1:C2:C1 | Rotation of the 2-nitro group relative to the ring | 44.7 |

| O3:N2:C4:C3 | Rotation of the 4-nitro group relative to the ring | 2.53 |

Table 1: Selected torsion angles for this compound illustrating the steric hindrance effects. Data derived from crystallographic studies.

Theoretical Characterization of Excited States and Photophysical Modeling

The photophysical properties of stilbenes, such as their absorption, fluorescence, and photoisomerization, are governed by the nature of their electronic excited states. This compound can be classified as a "push-pull" system, where the methoxy (B1213986) group (-OCH₃) acts as an electron-donating group (push) and the two nitro groups (-NO₂) act as strong electron-withdrawing groups (pull). This arrangement leads to significant intramolecular charge transfer (ICT) upon photoexcitation.

Theoretical modeling of these processes is primarily accomplished using time-dependent density functional theory (TD-DFT). researchgate.net This method allows for the calculation of excited-state energies and properties. For push-pull stilbenes, TD-DFT can be used to:

Simulate UV-Visible Absorption Spectra: By calculating the energies of vertical excitations from the ground state (S₀) to higher singlet states (S₁, S₂, etc.), the absorption spectrum can be predicted and interpreted.

Characterize Excited States: The calculations reveal the nature of the excited states. In push-pull systems like this, the first excited state (S₁) often has significant ICT character, meaning electron density moves from the methoxy-substituted ring to the dinitro-substituted ring.

Model Excited-State Relaxation Pathways: After initial excitation, the molecule relaxes. This can involve fluorescence (radiative decay) or non-radiative decay pathways. A key non-radiative pathway for stilbenes is trans-cis isomerization, which involves twisting around the central C=C double bond. researchgate.net Computational models can map the potential energy surface of the excited state to identify the energy barriers and pathways for this isomerization, which often proceeds through a conical intersection with the ground state. aps.org

Investigate Solvent Effects: The polarity of the solvent can significantly stabilize the charge-transfer character of the excited state, leading to changes in fluorescence and isomerization quantum yields. researchgate.net Computational models can incorporate solvent effects to provide a more accurate picture of the photophysical behavior in different environments. nih.govnih.gov

Reaction Mechanism Simulation and Transition State Analysis

Understanding the precise mechanism by which a molecule is formed is a central goal of theoretical chemistry. For this compound, a common synthetic route is the condensation reaction between 2,4-dinitrotoluene (B133949) and 4-methoxybenzaldehyde (B44291), often catalyzed by a base.

Computational simulation of this reaction mechanism involves mapping the entire reaction pathway to identify intermediates and, most importantly, the transition state (TS). The transition state is a first-order saddle point on the potential energy surface, representing the maximum energy barrier of the reaction. rsc.org

The analysis typically proceeds as follows:

Reactant and Product Optimization: The geometries of the starting materials (e.g., the carbanion of 2,4-dinitrotoluene and 4-methoxybenzaldehyde) and the final product are optimized to find their lowest energy structures.

Transition State Search: A variety of algorithms are used to locate the transition state structure. This is often the most challenging step of the calculation. The resulting TS geometry reveals the critical arrangement of atoms as bonds are being broken and formed.

Frequency Analysis: A vibrational frequency calculation is performed on the TS structure. A valid transition state must have exactly one imaginary frequency, which corresponds to the atomic motion that carries the system over the energy barrier from reactants to products.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation starts at the transition state and moves downhill on the potential energy surface in both the forward and reverse directions. A successful IRC calculation confirms that the located transition state correctly connects the desired reactants and products.

Activation Energy Calculation: The activation energy (ΔE‡) is calculated as the energy difference between the transition state and the reactants. This value is crucial for predicting the reaction rate. researchgate.net

Through this process, a complete, atomistic-level understanding of the reaction mechanism is achieved, providing insights that can be used to optimize reaction conditions.

Methodologies for Quantitative Structure-Activity Relationship (QSAR) Studies in Nitroaromatic Stilbenes (focus on physicochemical parameters)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity or other properties, such as toxicity. frontiersin.orgmdpi.com For nitroaromatic compounds, which are often of interest due to their potential biological and toxicological effects, QSAR models are valuable for predicting their behavior and guiding the design of safer or more potent analogues. mdpi.com

The foundation of QSAR is the calculation of molecular descriptors, which are numerical values that quantify various aspects of a molecule's structure. For nitroaromatic stilbenes, these descriptors are primarily physicochemical parameters that describe the molecule's behavior in a biological system. nih.govresearchgate.net Key parameters include:

| Parameter Class | Specific Descriptor | Relevance in QSAR Models for Nitroaromatics |

| Lipophilicity | LogP (Octanol-Water Partition Coefficient) | Describes the compound's ability to cross biological membranes. Crucial for absorption and distribution. |

| Electronic | HOMO Energy | Relates to the molecule's ability to donate electrons; important in metabolic oxidation reactions. |

| LUMO Energy | Relates to the molecule's ability to accept electrons; critical for nitro-reduction pathways, a key toxicity mechanism. | |

| Dipole Moment | Influences interactions with polar biological targets and solubility. | |

| Hammett Constant (σ) | Quantifies the electron-donating or -withdrawing effect of substituents on the aromatic ring. | |

| Steric | Molar Refractivity (MR) | A measure of molecular volume and polarizability, affecting how the molecule fits into a receptor or enzyme active site. |

| Molecular Weight (MW) | Relates to the overall size of the molecule. |

Table 2: Key physicochemical parameters used as descriptors in QSAR studies of nitroaromatic compounds.

In a QSAR study, these descriptors are calculated for a set of related nitroaromatic stilbenes with known biological activity. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the activity. This model can then be used to predict the activity of new, untested compounds based solely on their calculated descriptors.

Applications in Materials Science and Advanced Technologies

Development of Holographic Recording Materials Leveraging Stilbene (B7821643) Photoisomerization

The trans-cis photoisomerization of stilbene and its derivatives is a fundamental process that can be harnessed for holographic data storage. This process involves the reversible transformation between two geometric isomers, the planar trans-isomer and the non-planar cis-isomer, upon exposure to light of a specific wavelength. This isomerization leads to a change in the refractive index and absorption coefficient of the material, which are the physical properties utilized for recording holographic gratings.

Holographic data storage offers the potential for high-density information storage with fast access times. Materials for holographic recording must exhibit high sensitivity, large refractive index modulation, and good thermal stability. While specific research on 2,4-Dinitro-4'-methoxystilbene for this application is limited, studies on related nitro- and methoxy-substituted stilbenes provide valuable insights. The presence of both electron-donating and electron-withdrawing groups can enhance the photo-optical response of the molecule, making it a potentially suitable candidate for holographic media.

The photoisomerization quantum yield, which is a measure of the efficiency of the trans-to-cis conversion, is a critical parameter for holographic recording materials. Below is a table illustrating typical quantum yields for related stilbene derivatives, which helps in understanding the potential performance of this compound.

| Compound | Solvent | Excitation Wavelength (nm) | trans → cis Quantum Yield (Φt→c) |

| Stilbene | n-Hexane | 313 | 0.50 |

| 4-Nitrostilbene (B156276) | n-Hexane | 366 | 0.28 |

| 4-Methoxystilbene | n-Hexane | 313 | 0.46 |

| 4-Nitro-4'-methoxystilbene | Toluene (B28343) | 366 | 0.15 |

Optoelectronic Applications: Dyes, Liquid Crystal Displays, and Light-Emitting Diodes

The extended π-conjugated system of stilbene derivatives, modified by donor and acceptor groups, gives rise to interesting optical and electronic properties, making them suitable for various optoelectronic applications.

Dyes: The chromophoric nature of this compound, arising from its conjugated structure and the presence of nitro and methoxy (B1213986) groups, suggests its potential use as a dye. The absorption and emission properties of such molecules can be tuned by altering the substitution pattern on the aromatic rings.

Liquid Crystal Displays (LCDs): Stilbene derivatives have been investigated as components of liquid crystal mixtures. Their rigid, rod-like molecular structure is conducive to forming liquid crystalline phases. The photoisomerization of stilbene moieties can be used to modulate the properties of the liquid crystal host, enabling the development of photoswitchable displays. While direct application of this compound in commercial LCDs is not documented, the broader class of stilbene-based liquid crystals is an active area of research. researchgate.netspiedigitallibrary.orgnih.govbeilstein-journals.org The introduction of dopants can enhance the electro-optical properties of liquid crystals. mdpi.commtak.huresearchgate.netsemanticscholar.orgresearchgate.net

Light-Emitting Diodes (OLEDs): Organic molecules with high fluorescence quantum yields are essential for the development of efficient OLEDs. While some stilbene derivatives are known to be fluorescent, the presence of nitro groups in this compound is likely to quench fluorescence, potentially limiting its direct use as an emissive material in OLEDs. However, its properties as a host material or as a component in a charge-transporting layer could be an area for future investigation.

Engineering of Organic Electronic and Photonic Devices

The field of organic electronics and photonics is rapidly advancing, with a continuous search for new materials with tailored properties. Stilbene derivatives, due to their versatile synthesis and tunable optoelectronic properties, are of significant interest.

The nonlinear optical (NLO) properties of push-pull stilbenes, which contain both electron-donating and electron-withdrawing groups, have been extensively studied. These materials can exhibit a large second-order hyperpolarizability, making them suitable for applications in frequency doubling and electro-optic modulation. The this compound scaffold, with its strong acceptor (dinitro) and donor (methoxy) moieties, is a promising candidate for NLO applications.

The table below presents the second-order hyperpolarizability (β) values for some related push-pull stilbene derivatives.

| Compound | β (10-30 esu) |

| 4-Amino-4'-nitrostilbene | 250 |

| 4-Dimethylamino-4'-nitrostilbene | 450 |

| 4-Methoxy-4'-nitrostilbene | 150 |

Note: The β value for this compound is not available in the cited literature. The presented data for related compounds illustrate the potential for significant NLO response in this class of molecules.

Exploration of Functional Materials Derived from this compound Scaffolds

The this compound molecule can serve as a building block for the synthesis of more complex functional materials. By incorporating this stilbene unit into a polymer backbone or as a side chain, new materials with tailored properties can be designed.

For example, polymers containing stilbene moieties can exhibit photoresponsive behavior, such as photo-induced changes in solubility, viscosity, or mechanical properties. This could lead to the development of "smart" materials for applications in sensors, actuators, and controlled-release systems.

Furthermore, the dinitro-substituted aromatic ring in this compound could be a site for further chemical modification, allowing for the attachment of other functional groups or the creation of cross-linked networks. This versatility in chemical synthesis opens up possibilities for creating a wide range of novel materials with unique properties and applications.

Future Research Directions and Unexplored Chemical Landscapes

Innovation in Novel Synthetic Routes and Catalyst Development for Dinitrostilbenes

The synthesis of dinitrostilbene (B14013056) derivatives is a cornerstone for accessing these functional materials. Future research will likely focus on developing more efficient, selective, and sustainable synthetic methodologies.

One promising area of investigation is the adaptation of established stilbene (B7821643) syntheses, such as the Horner-Wadsworth-Emmons reaction, for the specific construction of asymmetrically substituted dinitrostilbenes like 2,4-Dinitro-4'-methoxystilbene. jyu.fi The Horner-Wadsworth-Emmons reaction is a versatile method for forming carbon-carbon double bonds with high E-selectivity. A plausible synthetic strategy for this compound could involve the reaction of a phosphonate (B1237965) ylide derived from 4-methoxybenzyl chloride with 2,4-dinitrobenzaldehyde.

For instance, a synthetic route analogous to that used for 2,6-Dinitro-4-carbomethoxy-4'-methoxystilbene could be envisioned. prepchem.com This would involve the condensation of a substituted toluene (B28343) derivative with an appropriate benzaldehyde (B42025) in the presence of a base. In the case of this compound, this could involve the reaction of 2,4-dinitrotoluene (B133949) with p-anisaldehyde.

Catalyst development is another critical frontier. While transition metals like manganese and vanadium have been employed in the synthesis of dinitrostilbene derivatives such as 4,4'-dinitrostilbene-2,2'-disulfonic acid, there is a significant opportunity to explore novel catalytic systems. google.comgoogle.com Research into more environmentally benign and cost-effective catalysts, potentially based on earth-abundant metals or even organocatalysts, could revolutionize the synthesis of this class of compounds. The development of catalysts that can control the regioselectivity of nitration on the stilbene backbone would also be a significant advancement, allowing for the precise synthesis of isomers like this compound.

| Reaction Type | Key Reactants | Potential Catalyst |

| Horner-Wadsworth-Emmons | 4-methoxybenzylphosphonate, 2,4-dinitrobenzaldehyde | Strong base (e.g., NaH) |

| Condensation | 2,4-dinitrotoluene, p-anisaldehyde | Base (e.g., piperidine) |

| Oxidative Condensation | Substituted Toluene | Transition metal salts (e.g., Mn(OAc)₂) |

Advanced Photophysical Investigations in Solid State and Confined Chemical Environments

The photophysical properties of stilbene derivatives are highly sensitive to their molecular structure and environment. The presence of both electron-donating (methoxy) and electron-withdrawing (dinitro) groups in this compound suggests the potential for interesting intramolecular charge transfer (ICT) characteristics, which are often associated with unique fluorescence and nonlinear optical properties.

Future research should focus on a systematic study of the solid-state photophysics of this compound. The efficiency of solid-state fluorescence is heavily influenced by molecular packing and intermolecular interactions in the crystal lattice. nih.gov Understanding these structure-property relationships is crucial for designing materials with enhanced solid-state emission. Techniques such as single-crystal X-ray diffraction can provide detailed insights into the molecular packing and intermolecular interactions, such as π-π stacking and hydrogen bonding, which govern the photophysical behavior in the solid state.

Furthermore, investigating the photochemistry of this compound in confined chemical environments, such as the nanocavities of zeolites, presents an exciting research direction. miami.eduacs.org Zeolites can impose spatial constraints on guest molecules, potentially altering their photochemical reaction pathways and leading to the formation of unique photoproducts. The interaction of the dinitrostilbene with the zeolite framework could also influence its excited-state dynamics and photostability.

Theoretical Predictions for Rational Design of Functionalized Stilbenes with Tunable Properties

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the electronic structure and properties of organic molecules. rsc.orgresearchgate.net Future research on this compound should leverage DFT calculations to gain a deeper understanding of its fundamental properties and to guide the rational design of new functionalized stilbenes with tailored characteristics.

Moreover, theoretical modeling can be used to predict the impact of systematic structural modifications on the properties of this compound. By computationally screening a library of virtual derivatives with different electron-donating and -withdrawing groups at various positions on the stilbene backbone, researchers can identify promising candidates with optimized properties for specific applications. This in-silico design approach can significantly accelerate the discovery of new materials with enhanced nonlinear optical responses, specific emission wavelengths, or improved charge transport characteristics. rsc.org

| Computational Method | Predicted Property | Significance |

| Density Functional Theory (DFT) | HOMO/LUMO energies, dipole moment | Understanding electronic structure and reactivity |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra | Predicting optical properties |

| Molecular Dynamics (MD) | Molecular conformation and packing | Simulating behavior in different environments |

Exploration of Emerging Material Science Applications for Dinitrostilbene Derivatives

The unique electronic and optical properties of dinitrostilbene derivatives make them promising candidates for a range of applications in materials science. Future research should explore the potential of this compound and its analogs in emerging technologies.

One particularly promising area is nonlinear optics (NLO). jyu.fijyu.fi The combination of donor and acceptor groups in this compound suggests that it could exhibit a significant second-order NLO response, making it a candidate for applications in frequency doubling and electro-optic switching. Experimental characterization of its hyperpolarizability would be a crucial step in evaluating its NLO potential.

Another exciting avenue is in the field of organic electronics. The presence of electron-withdrawing nitro groups suggests that dinitrostilbene derivatives could function as n-type organic semiconductors. rsc.org Research into the charge transport properties of thin films of this compound could reveal its potential for use in organic field-effect transistors (OFETs) and other electronic devices. ucsb.edufrontiersin.org The tunability of the stilbene core through chemical modification offers the potential to optimize its charge mobility and energy levels for specific device architectures.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4-dinitro-4'-methoxystilbene, and what critical steps ensure purity?

- Methodology : Synthesis typically involves coupling reactions between nitro-substituted aryl halides and methoxy-substituted intermediates. Key steps include:

- Grignard reagent preparation (e.g., methyl iodide and magnesium in ether) to generate intermediates .

- Catalytic hydrogenation to reduce nitro groups or stabilize intermediates, followed by dealkylation using acids (e.g., hydriodic acid) to remove protecting groups .

- Recrystallization from methanol or benzene to isolate pure trans-isomers (>99% purity) .

Q. How does concentration influence photoisomerization efficiency in stilbene derivatives?

- Experimental Design : Use iodine catalysis in benzene (0.4–0.5 M) to achieve thermal equilibration between cis/trans isomers. Monitor isomer ratios via UV-Vis spectroscopy or HPLC .

- Key Findings : At high concentrations (>0.4 M), trans-isomers dominate (99% equilibrium), likely due to steric hindrance limiting cis formation. Photo-stationary states are concentration-dependent, with fluorescence quenching observed in trans-4-nitro-4'-methoxystilbene at elevated concentrations .

Q. What are the recommended storage conditions to ensure stability?

- Guidelines :

- Store in airtight, light-resistant containers at 2–8°C to prevent photodegradation .

- Avoid prolonged exposure to oxidizing agents (e.g., peroxides) to prevent nitro group decomposition .

Advanced Research Questions

Q. How do triplet energy transfer mechanisms affect trans-cis isomerization in stilbene derivatives?

- Methodology : Use triplet sensitizers (e.g., naphthalene, naphthacene) in benzene solutions under 366 nm irradiation. Measure quantum yields (Φ) via fluorescence spectroscopy .

- Data Interpretation : Triplet energy transfer from sensitizers (e.g., naphthacene, Et = ~53 kcal/mol) to stilbene derivatives is limited by mismatched energy levels. Triplet decay rates (≥1.3 × 10⁷ s⁻¹) further reduce transfer efficiency .

- Contradictions : Reported Φ values vary (e.g., 0.71 vs. 0.50 for kt/ki ratios with different sensitizers). Reconcile discrepancies by standardizing solvent polarity and irradiation intensity .

Q. What advanced analytical techniques validate isomer purity in photostationary states?

- Techniques :

- HPLC with chiral columns to resolve cis/trans isomers .

- Time-resolved fluorescence to distinguish isomers based on emission lifetimes .

- DSC (Differential Scanning Calorimetry) to detect melting point deviations caused by impurities .

Q. How can researchers address contradictions in reported quantum yields for photoisomerization?

- Troubleshooting :

- Standardize solvent systems (e.g., glycerol triacetate vs. benzene) to minimize polarity effects .

- Control oxygen levels (via nitrogen purging) to prevent triplet quenching .

Q. What ecological and toxicity risks are associated with handling this compound?

- Hazard Mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.